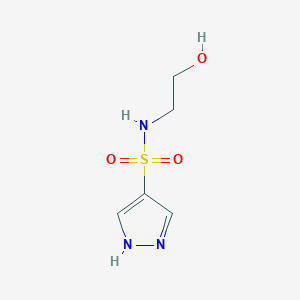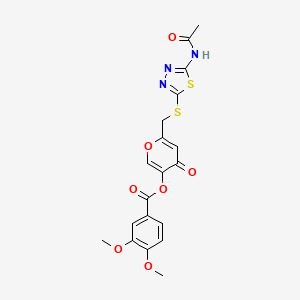![molecular formula C12H15N3O B2396042 N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide CAS No. 2411273-82-8](/img/structure/B2396042.png)
N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide, also known as DMABN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it a valuable tool for studying various biochemical and physiological processes. In
作用機序
The mechanism of action of N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide involves the activation of protein kinase C, which leads to the phosphorylation of various substrates, including ion channels and other signaling molecules. This, in turn, leads to changes in cellular function and gene expression, which can have a wide range of physiological effects.
Biochemical and Physiological Effects:
N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of ion channels, the activation of protein kinase C, and the regulation of gene expression. These effects can have important implications for various physiological processes, including neuronal and cardiac function, cell growth and differentiation, and immune function.
実験室実験の利点と制限
N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide has several advantages for use in lab experiments, including its ability to activate specific enzymes and modulate ion channels, which makes it a valuable tool for studying various biochemical and physiological processes. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for research on N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide, including the development of new synthetic methods for producing this compound, the identification of new targets for its activity, and the investigation of its potential applications in the treatment of various diseases, including cancer and neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide and its potential limitations for use in lab experiments.
Conclusion:
In conclusion, N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide is a valuable tool for studying various biochemical and physiological processes. Its unique chemical properties make it a valuable tool for activating specific enzymes and modulating ion channels, which has important implications for various physiological processes. However, its potential toxicity and limitations for use in lab experiments must be carefully considered. Further research is needed to fully understand the potential applications of N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide in the treatment of various diseases and to identify new targets for its activity.
合成法
N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide can be synthesized using a variety of methods, including the reaction of 3-(dimethylamino)pyridine with propargyl bromide in the presence of a base, such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide. Other methods for synthesizing N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide include the reaction of 3-(dimethylamino)pyridine with propargyl alcohol in the presence of a catalyst, such as copper (I) iodide.
科学的研究の応用
N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide has been extensively studied for its potential applications in scientific research. This compound is known for its ability to activate certain enzymes, such as protein kinase C, which play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide has also been shown to modulate the activity of ion channels, which are important for the regulation of neuronal and cardiac function.
特性
IUPAC Name |
N-[[3-(dimethylamino)pyridin-2-yl]methyl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-4-6-12(16)14-9-10-11(15(2)3)7-5-8-13-10/h5,7-8H,9H2,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUZPRSBTKETIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=C(C=CC=N1)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


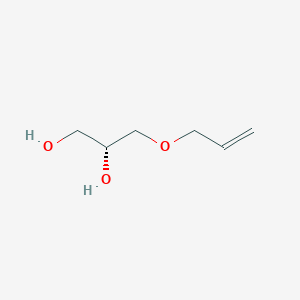
![3-Cyclopropyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2395965.png)
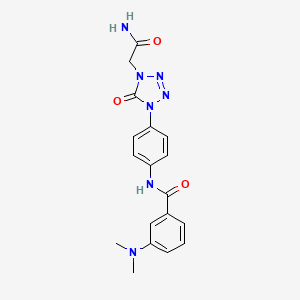
![N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide](/img/structure/B2395968.png)
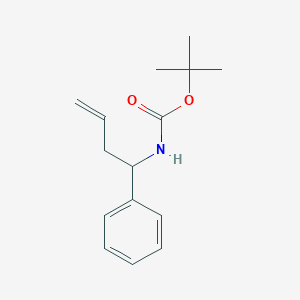
![5-Cyclopentylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2395971.png)


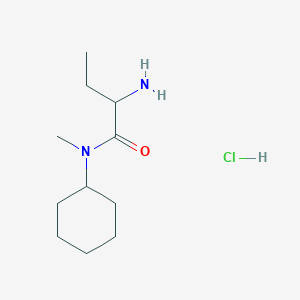
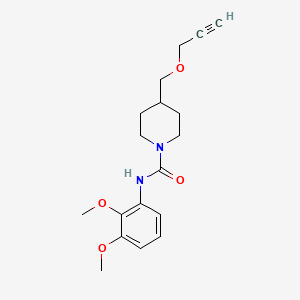
![4-{2-[(4-fluorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2395980.png)
